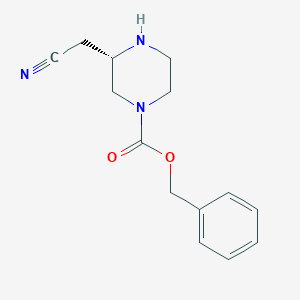

Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate

Description

Significance of Piperazine (B1678402) Scaffold in Bioactive Molecules and Synthetic Strategies

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous feature in a vast array of biologically active molecules. Its presence is associated with a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The flexible nature of the piperazine core provides a versatile template for chemical modification, allowing for the strategic introduction of various functional groups to modulate pharmacokinetic and pharmacodynamic profiles.

Synthetic strategies toward piperazine derivatives are diverse and have evolved to accommodate the demand for structural complexity and stereochemical control. Common methods include N-alkylation, N-arylation, and the construction of the piperazine ring from acyclic precursors. The development of catalytic systems, such as those employing palladium for cross-coupling reactions, has significantly expanded the toolkit for synthesizing complex piperazine-containing molecules.

Stereochemical Considerations in Asymmetric Synthesis and Drug Discovery

Stereochemistry is a critical determinant of a molecule's biological activity. In drug discovery, the three-dimensional arrangement of atoms profoundly influences how a drug interacts with its biological target, such as an enzyme or receptor. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit markedly different pharmacological and toxicological profiles.

Consequently, asymmetric synthesis, which focuses on the selective production of a single enantiomer, is of paramount importance in the pharmaceutical industry. The synthesis of enantiopure piperazines, for instance, often involves strategies such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. These methods are essential for producing drugs with improved efficacy and reduced side effects.

Structural Features and Functional Groups of Benzyl (B1604629) (S)-3-(cyanomethyl)piperazine-1-carboxylate

Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate is a chiral molecule that incorporates several key functional groups contributing to its chemical reactivity and potential biological activity. The core of the molecule is the piperazine ring, which provides a robust and versatile scaffold.

The "(S)" designation indicates the specific stereochemical configuration at the chiral center located at the third position of the piperazine ring. Attached to this chiral center is a cyanomethyl group (-CH₂CN), which can participate in various chemical transformations and may serve as a key interaction point with biological targets.

One of the nitrogen atoms of the piperazine ring is protected by a benzyl carbamate (B1207046) group (-Cbz), a common protecting group in organic synthesis that can be selectively removed under specific conditions. The benzyl group itself can also influence the molecule's properties through steric and electronic effects.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1242267-82-8 myskinrecipes.combldpharm.com |

| Molecular Formula | C₁₄H₁₇N₃O₂ myskinrecipes.combldpharm.com |

| Molecular Weight | 259.31 g/mol myskinrecipes.com |

Overview of Research Trajectories for Cyanomethylpiperazine Carboxylates

While specific research on this compound is limited in publicly available literature, the broader class of cyanomethylpiperazine carboxylates is of interest in medicinal chemistry. The cyanomethyl group is a versatile functional handle that can be converted into other functional groups, such as carboxylic acids or amines, allowing for further structural diversification.

Research into related piperazine derivatives suggests that compounds with this scaffold are often explored for their potential as central nervous system agents, anticancer therapeutics, and antiviral compounds. nih.gov The combination of the chiral piperazine core, the cyanomethyl group, and the carbamate functionality in this compound makes it a valuable building block for the synthesis of more complex and potentially bioactive molecules. Future research may focus on its utility as an intermediate in the synthesis of targeted therapies or as a scaffold for the development of new chemical entities with novel pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCDUDWKKCXBNB-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CC#N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Benzyl S 3 Cyanomethyl Piperazine 1 Carboxylate

Strategies for Stereoselective Introduction of the Cyanomethyl Moiety

The critical stereocenter at the C-3 position of the piperazine (B1678402) ring requires a stereoselective approach to introduce the cyanomethyl group. A common and effective strategy involves starting with a chiral precursor that already contains the desired stereochemistry at a related functional group.

A notable synthetic route begins with a commercially available, enantiomerically pure precursor such as tert-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate. nih.gov This approach leverages the existing chiral center to establish the final stereochemistry. The synthesis proceeds through a two-step conversion of the hydroxymethyl group to a cyanomethyl group:

Activation of the Hydroxyl Group : The primary alcohol is first converted into a good leaving group. This is typically achieved by reaction with mesyl chloride (MsCl) in the presence of a base, transforming the hydroxyl group into a mesylate.

Nucleophilic Substitution : The mesylate intermediate is then treated with a cyanide source, such as sodium cyanide (NaCN). nih.gov This proceeds via an S_N2 (bimolecular nucleophilic substitution) reaction, where the cyanide anion displaces the mesylate group. A key feature of the S_N2 mechanism is the inversion of stereochemistry at the carbon center. Therefore, starting with an (R)-hydroxymethyl precursor results in the formation of the (S)-cyanomethyl product. nih.gov

This methodology ensures a high degree of stereochemical control, yielding the desired (S)-enantiomer.

Table 1: Key Reaction for Stereoselective Cyanomethyl Group Introduction

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | tert-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate | Mesyl chloride (MsCl), Base (e.g., Triethylamine) | (R)-mesylated intermediate | Activation of hydroxyl group |

| 2 | (R)-mesylated intermediate | Sodium Cyanide (NaCN) | tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate | S_N2 displacement with inversion of stereochemistry |

Installation of the Benzyloxycarbonyl (Cbz) Protecting Group

Protecting groups are essential in multi-step synthesis to prevent unwanted side reactions at reactive sites, such as the secondary amine in the piperazine ring. mdpi.com The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal by specific methods like hydrogenolysis. youtube.comorgsyn.org

The Cbz group is installed on a piperazine nitrogen via acylation, typically using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate). youtube.comsmolecule.com The base neutralizes the hydrochloric acid byproduct generated during the reaction. This reaction effectively suppresses the nucleophilic and basic properties of the nitrogen atom it protects, allowing for selective reactions at other positions of the molecule. youtube.com In a synthetic sequence for the target molecule, the Cbz group would be introduced onto the N-1 position of the piperazine ring.

Multi-Step Synthesis Approaches from Precursor Molecules

The complete synthesis of Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate often involves a linear sequence starting from simpler, commercially available precursors. This requires a careful orchestration of protection, functional group interconversion, and deprotection steps.

In many synthetic routes, an orthogonal protecting group strategy is employed, where two or more different protecting groups are used that can be removed under distinct conditions. researchgate.net A common pairing is the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile Cbz group. mdpi.com

For instance, a precursor like 1-benzyl 4-tert-butyl (S)-3-(cyanomethyl)piperazine-1,4-dicarboxylate would be used. The Boc group is selectively removed from the N-4 position while leaving the Cbz group at the N-1 position intact. The Boc group is highly sensitive to acidic conditions. acsgcipr.org Treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or trifluoroacetic acid (TFA) in dichloromethane, efficiently cleaves the Boc group to yield the free secondary amine. acsgcipr.orgchemicalbook.com The Cbz group remains stable under these conditions, demonstrating the utility of this orthogonal approach. The synthesis of the related (S)-2-isomer utilizes a 4.0 M solution of HCl in dioxane to achieve this selective deprotection. chemicalbook.com

Table 2: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (HCl, TFA) acsgcipr.org |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) orgsyn.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds and have been applied to the synthesis of piperazine rings. acs.orgresearchgate.netresearchgate.net One prominent method is the Buchwald-Hartwig amination, which couples an amine with an aryl halide or triflate. nih.gov This can be adapted for ring formation in an intramolecular fashion.

A more direct approach for building the piperazine ring is through palladium-catalyzed carboamination reactions. nih.gov This strategy can form the heterocyclic ring by reacting a substituted ethylenediamine (B42938) derivative with an aryl or alkenyl halide. nih.gov The reaction proceeds via oxidative addition of the halide to a Pd(0) complex, followed by coordination and insertion steps that form two new bonds and can create one or two stereocenters in a single, highly diastereoselective transformation. nih.gov This method provides a modular way to construct complex piperazines from acyclic amino acid precursors. nih.gov

Classical methods for constructing the piperazine ring often rely on nucleophilic substitution reactions. researchgate.netbohrium.com A common strategy involves the double N-alkylation of a primary amine or a diamine. For example, the piperazine ring can be formed by reacting a primary amine with a bis-electrophile like bis-(2-chloroethyl)amine. nih.gov

Another well-established approach is the cyclization of a linear diamine precursor. researchgate.net This typically involves reacting an N-substituted ethylenediamine with a compound containing two leaving groups (e.g., a 1,2-dihaloethane derivative). The two nitrogen atoms of the diamine act as nucleophiles, sequentially displacing the leaving groups to form the six-membered piperazine ring. These methods are fundamental in heterocyclic chemistry and provide reliable access to the core piperazine structure.

Coupling Reactions for Piperazine Ring Formation

Optimization of Reaction Conditions and Reagents

The strategic selection of reaction parameters is critical in directing the outcome of the synthesis of chiral 3-substituted piperazines. Factors such as solvent polarity, the nature of the base, and the architecture of the catalyst system collectively influence reaction rates, yields, and, most importantly, the stereoselectivity of the transformation.

The choice of solvent can significantly impact the reaction environment, influencing the solubility of reagents and intermediates, as well as stabilizing transition states. In the synthesis of related chiral piperazine derivatives, a range of aprotic and protic solvents have been explored. For instance, in palladium-catalyzed asymmetric allylic alkylation reactions to form chiral piperazin-2-ones, which are precursors to chiral piperazines, solvents like toluene (B28343) have been found to be effective. caltech.edu The polarity and coordinating ability of the solvent can affect the activity and selectivity of the catalytic species.

While specific data for the synthesis of this compound is not extensively detailed in the available literature, analogous syntheses of substituted piperazines highlight the importance of screening various solvent and base combinations to optimize reaction outcomes. The following table illustrates typical solvents and bases explored in the synthesis of substituted piperazine derivatives.

| Solvent | Base | Typical Application | Reference |

| Toluene | N/A (in catalyst system) | Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones | caltech.edu |

| Methanol | N/A | Synthesis of monosubstituted piperazines | nih.gov |

| Acetic Acid | N/A | Synthesis of monosubstituted piperazines | nih.gov |

| Dichloromethane | Triethylamine | General synthesis of piperazine derivatives | nih.gov |

| Tetrahydrofuran (THF) | N/A | Synthesis of piperazine derivatives | nih.gov |

The cornerstone of asymmetric synthesis lies in the design and application of chiral catalysts and ligands that can effectively induce enantioselectivity. For the synthesis of chiral 3-substituted piperazines, transition metal catalysis, particularly with iridium and rhodium, has shown significant promise. nih.govacs.orgthieme-connect.comacs.orgacs.orgdicp.ac.cn

Iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors represents a powerful strategy for accessing chiral piperazines. thieme-connect.comacs.orgacs.orgdicp.ac.cn In this approach, the design of the chiral phosphine (B1218219) ligand is critical for achieving high enantiomeric excess (ee). Ligands such as those from the SpiroPAP family have been successfully employed in the iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to furnish chiral diols, which are versatile intermediates. rsc.org The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the desired enantiomer.

Rhodium-catalyzed asymmetric reactions have also emerged as a valuable tool for the synthesis of enantioenriched 3-substituted piperidines from pyridines, a strategy that can be conceptually extended to piperazine synthesis. nih.govacs.orgnih.gov The choice of a chiral diphosphine ligand, such as those from the BINAP family, in conjunction with a rhodium precursor, can facilitate highly enantioselective transformations. dicp.ac.cn The bite angle and electronic nature of the ligand are key parameters that are fine-tuned to optimize the stereochemical outcome of the reaction.

The following table summarizes catalyst systems and ligands that have been investigated for the asymmetric synthesis of related chiral piperidine (B6355638) and piperazine systems, which could be adapted for the synthesis of this compound.

| Catalyst System | Chiral Ligand | Application | Achieved Enantioselectivity (ee) | Reference |

| [Ir(cod)Cl]₂ | SpiroPAP | Asymmetric hydrogenation of lactones | Up to 95% | rsc.org |

| Pd₂(pmdba)₃ | (S)-(CF₃)₃-tBuPHOX | Asymmetric allylic alkylation of piperazin-2-ones | Not specified | caltech.edu |

| Rh(I) precursor | Not specified | Asymmetric [2+2+2] cycloaddition | High enantioselectivity | nih.gov |

| Ir-based complex | Chiral diphosphine | Asymmetric hydrogenation of pyrazines | Not specified | thieme-connect.com |

Synthetic Yields and Control of Enantiopurity in Preparation

For instance, in the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides, a range of chiral 3-substituted piperazines have been synthesized with enantiomeric excesses of up to 96%. acs.org The yield and enantioselectivity are highly dependent on the specific substrate, catalyst loading, hydrogen pressure, and reaction time. Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with up to 90% ee and high yields, which can then be converted to the corresponding chiral piperazines. dicp.ac.cn

The control of enantiopurity often involves careful optimization of the chiral catalyst or ligand. The absolute configuration of the product is determined by the chirality of the ligand used. For example, the use of (R)- or (S)-BINAP ligands in asymmetric hydrogenations can selectively produce one of the two possible enantiomers of the product.

The purification of the final product to enhance enantiomeric purity is also a critical step. Techniques such as chiral chromatography are often employed to separate the desired enantiomer from any residual racemic mixture.

The table below provides examples of reported yields and enantiomeric excesses for the synthesis of chiral 3-substituted piperazine derivatives and related structures, demonstrating the level of control that can be achieved through careful optimization of synthetic methodologies.

| Synthetic Method | Substrate/Precursor | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Ir-catalyzed asymmetric hydrogenation | Activated pyrazines | 3-substituted piperazines | Not specified | Up to 96% | acs.org |

| Pd-catalyzed asymmetric hydrogenation | Pyrazin-2-ols | Chiral piperazin-2-ones | 93% (gram scale) | 90% | dicp.ac.cn |

| Rh-catalyzed asymmetric carbometalation | Dihydropyridines | 3-substituted tetrahydropyridines | High | Excellent | nih.govacs.org |

Iii. Chemical Transformations and Reactivity of Benzyl S 3 Cyanomethyl Piperazine 1 Carboxylate

Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The nitrogen atoms of the piperazine ring are central to many of the chemical transformations of Benzyl (B1604629) (S)-3-(cyanomethyl)piperazine-1-carboxylate. The presence of both a protected and an unprotected nitrogen atom allows for selective functionalization.

The secondary amine in the piperazine ring of Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate is nucleophilic and readily undergoes acylation and alkylation reactions. These reactions are fundamental in the synthesis of various derivatives. mdpi.comnih.gov

Alkylation introduces an alkyl group onto the nitrogen atom, a common strategy in the synthesis of N-alkylpiperazines. mdpi.com This can be achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination. mdpi.comnih.gov For instance, reaction with an alkyl bromide in the presence of a base would yield the corresponding N-alkylated product. These substitutions can significantly alter the molecule's properties, such as basicity and permeability. nih.gov

Acylation involves the introduction of an acyl group, typically from an acyl chloride or anhydride, to form an amide. This transformation is also widely used to modify the properties of piperazine-containing compounds. nih.gov

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Ethyl bromide | N-Ethylpiperazine derivative |

| N-Acylation | Acetyl chloride | N-Acetylpiperazine derivative |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropylpiperazine derivative |

| N-Arylation | 2-Chloropyrimidine | N-Pyrimidinylpiperazine derivative |

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions. researchgate.net Its removal from the N-1 position of this compound unveils a secondary amine, allowing for further functionalization at this position. nih.gov

The most common method for Cbz deprotection is catalytic hydrogenation. researchgate.netreddit.com This process typically involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net This method is generally clean and efficient, yielding the deprotected piperazine, toluene (B28343), and carbon dioxide as byproducts.

Alternative methods for Cbz deprotection exist, which can be useful if the molecule contains other functional groups sensitive to hydrogenation, such as alkenes or alkynes. organic-chemistry.org These methods include the use of strong acids, such as HBr in acetic acid, or transfer hydrogenation with reagents like ammonium (B1175870) formate. reddit.com A synthesis route for this compound itself involves the deprotection of a tert-butoxycarbonyl (Boc) group from a precursor using hydrochloric acid in dioxane. chemicalbook.comchemicalbook.com

Table 2: Cbz Deprotection Methods

| Method | Reagents | Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Room Temperature |

| Acidolysis | HBr in Acetic Acid | Room Temperature |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, Reflux |

Transformations of the Cyanomethyl Group

The cyanomethyl group is a versatile functional handle that can undergo a variety of chemical transformations, providing a route to diverse molecular architectures.

The carbon atom adjacent to the nitrile group in the cyanomethyl moiety is susceptible to nucleophilic substitution, although this is less common than reactions of the nitrile itself. mdpi.comnih.gov The reactivity of the cyanomethyl group can be enhanced under basic conditions. smolecule.com More frequently, the cyanomethyl group as a whole can be introduced into a molecule via nucleophilic substitution using a cyanide salt. For example, the synthesis of a related compound, (S)-2-(cyanomethyl)piperazine, involves the reaction of a chloro-substituted precursor with sodium cyanide in DMF. nih.gov

The nitrile group can be readily reduced to a primary amine, a transformation that significantly alters the functionality of the molecule. This reduction converts the cyanomethyl group into a 2-aminoethyl substituent. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ with a Raney nickel or palladium catalyst), and sodium borohydride (B1222165) in the presence of a cobalt catalyst.

Table 3: Methods for Nitrile Reduction

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | 2-(2-Aminoethyl)piperazine derivative |

| Catalytic Hydrogenation (H₂/Raney Ni) | High pressure, elevated temperature | 2-(2-Aminoethyl)piperazine derivative |

| Sodium Borohydride, Cobalt(II) chloride | Methanol, Room Temperature | 2-(2-Aminoethyl)piperazine derivative |

The nitrile group itself is a versatile functional group that can participate in a variety of reactions. For instance, nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also react with Grignard reagents to form ketones after an aqueous workup.

Furthermore, the cyanomethyl group can be involved in the synthesis of heterocyclic compounds. For example, cyanomethyl-1,2,4,5-tetrazines can be synthesized through nucleophilic substitution reactions. osi.lvresearchgate.net These reactions highlight the potential of the cyanomethyl group in this compound to serve as a building block for more complex heterocyclic systems. The coordination of the nitrile with metal ions can activate it towards nucleophilic addition. researchgate.net

Oxidation Reactions on the Piperazine Ring System

The piperazine ring system within this compound is susceptible to oxidation at several positions, primarily at the nitrogen atoms and the α-carbons. The presence of the electron-withdrawing Cbz group on one nitrogen and the cyanomethyl group on a carbon atom influences the regioselectivity and outcome of these reactions.

Oxidation of N-benzylated piperazines can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation of N-benzylpiperazine derivatives with mercury-EDTA has been shown to yield piperazine-2,3-diones. nih.gov This suggests a plausible transformation for the title compound, which would result in the introduction of two carbonyl groups on the piperazine ring.

Another potent oxidizing agent, ruthenium tetroxide (RuO₄), generated in situ, is known to oxidize N-benzylated tertiary amines. researchgate.net The oxidation can occur at both the endocyclic and exocyclic (benzylic) N-α-C-H bonds. researchgate.net This could lead to the formation of various oxygenated derivatives, including piperazinones and diones, as well as cleavage of the benzyl group to form benzaldehyde. researchgate.net The presence of the Cbz group would likely influence the reaction pathway, potentially favoring oxidation at the unprotected nitrogen or the adjacent methylene (B1212753) groups.

The formation of N-oxides is another possible oxidation pathway. Piperazine derivatives bearing amino acid substituents have been shown to undergo oxidation with m-chloroperoxybenzoic acid (m-CPBA) to yield bis(N-oxides). rsc.org In the case of this compound, oxidation would likely occur at the unprotected tertiary nitrogen atom.

Table 1: Potential Oxidation Reactions on the Piperazine Ring System

| Oxidizing Agent | Potential Product(s) | Comments |

| Mercury-EDTA | Piperazine-2,3-dione derivative | Oxidation of the piperazine ring carbons. nih.gov |

| Ruthenium Tetroxide (RuO₄) | Piperazinone, piperazinedione, or benzaldehyde | Oxidation at N-α-C-H bonds (endocyclic and benzylic). researchgate.net |

| m-CPBA | N-oxide derivative | Oxidation of the tertiary nitrogen atom. rsc.org |

Reduction Reactions of the Piperazine Ring System

Reduction reactions involving this compound primarily target the N-benzyl carbamate (B1207046) and the cyanomethyl group. The piperazine ring itself is generally stable to reduction under standard conditions.

The most significant reduction reaction is the removal of the Cbz protecting group. This is commonly achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents. total-synthesis.commasterorganicchemistry.com This reaction is highly efficient and proceeds under mild conditions to yield the deprotected piperazine, (S)-piperazine-2-ylacetonitrile, along with toluene and carbon dioxide as byproducts. total-synthesis.com

The cyanomethyl group is also susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding Benzyl (S)-3-(2-aminoethyl)piperazine-1-carboxylate. This transformation provides a valuable handle for further functionalization.

While the saturated piperazine ring is generally resistant to reduction, harsh conditions, such as high-pressure hydrogenation over specific catalysts, could potentially lead to ring-opening, though this is not a common or synthetically useful transformation for this class of compounds.

Table 2: Potential Reduction Reactions of this compound

| Reducing Agent/Conditions | Target Functional Group | Product |

| H₂, Pd/C | N-Benzyl carbamate (Cbz) | (S)-Piperazine-2-ylacetonitrile |

| LiAlH₄ or H₂/Catalyst | Cyanomethyl group | Benzyl (S)-3-(2-aminoethyl)piperazine-1-carboxylate |

Strategies for Further Derivatization and Functionalization of the Piperazine Scaffold

The structure of this compound offers multiple points for derivatization, enabling the synthesis of a wide array of analogues. These strategies can be broadly categorized into reactions at the piperazine nitrogens, modifications of the cyanomethyl group, and functionalization of the piperazine ring carbons.

N-Functionalization:

Following the removal of the Cbz group, the resulting secondary amine is a key site for derivatization. Standard N-alkylation with alkyl halides or reductive amination with aldehydes or ketones can be employed to introduce a variety of substituents at the N1 position. mdpi.com Similarly, N-acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can be used to introduce amide functionalities. nih.govnih.gov

C-H Functionalization:

Recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds on the piperazine ring. mdpi.combeilstein-journals.orgnih.gov Photoredox catalysis, for example, has been used for the C-H arylation, vinylation, and alkylation of N-Boc protected piperazines. mdpi.com These methods could potentially be adapted for the title compound, allowing for the introduction of substituents at the carbon atoms of the piperazine ring, a transformation that is challenging to achieve through classical methods. encyclopedia.pub Direct α-lithiation of N-Boc piperazines followed by trapping with electrophiles is another powerful strategy for C-H functionalization. mdpi.com

Modification of the Cyanomethyl Group:

The cyanomethyl group provides another handle for derivatization. Hydrolysis of the nitrile under acidic or basic conditions can yield the corresponding carboxylic acid or amide, respectively. lumenlearning.comlibretexts.org The resulting carboxylic acid can then be further functionalized, for example, by forming esters or amides. The nitrile itself can participate in various carbon-carbon bond-forming reactions, although this is less commonly reported for this specific scaffold.

Table 3: Strategies for Derivatization and Functionalization

| Reaction Type | Reagents and Conditions | Target Site | Resulting Functional Group |

| N-Alkylation | Alkyl halide, base or Aldehyde/Ketone, reducing agent | Piperazine N1 (after deprotection) | Substituted amine |

| N-Acylation | Acyl chloride or Carboxylic acid, coupling agent | Piperazine N1 (after deprotection) | Amide |

| C-H Functionalization | Photoredox catalyst, aryl/vinyl halide or alkylating agent | Piperazine C-H bonds | Aryl, vinyl, or alkyl substituent |

| Nitrile Hydrolysis | Acid or base, heat | Cyanomethyl group | Carboxylic acid or Amide |

Iv. Structural Elucidation and Computational Analysis of Benzyl S 3 Cyanomethyl Piperazine 1 Carboxylate

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic techniques provides a comprehensive profile of the molecule, from atomic connectivity to precise molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. High-resolution ¹H and ¹³C NMR analyses provide unambiguous evidence for the connectivity and chemical environment of each atom in Benzyl (B1604629) (S)-2-(cyanomethyl)piperazine-1-carboxylate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a 600 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as a solvent, the spectrum of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate displays characteristic signals corresponding to the benzyl, piperazine (B1678402), and cyanomethyl moieties. The aromatic protons of the benzyl group appear as a multiplet between δ 7.40-7.32 ppm. The benzylic protons (CH₂) show a singlet at δ 5.16 ppm. The protons of the piperazine ring and the cyanomethyl group are observed in the aliphatic region, with complex multiplets between δ 4.55 and 2.40 ppm, reflecting their distinct chemical environments and spin-spin coupling interactions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A ¹³C NMR spectrum recorded at 150 MHz in CDCl₃ shows distinct resonances for all 14 carbon atoms in the molecule. Key signals include the carbonyl carbon of the carbamate (B1207046) at δ 154.9 ppm, the aromatic carbons of the benzyl group between δ 135.8 and 128.2 ppm, and the nitrile carbon at δ 116.7 ppm. The carbons of the piperazine ring and the benzylic and cyanomethyl CH₂ groups appear in the upfield region of the spectrum.

The detailed assignment of these signals, often supported by two-dimensional NMR techniques like COSY and HSQC, allows for a complete and unambiguous confirmation of the molecule's covalent structure and the (S)-stereochemistry at the chiral center.

| Spectrum | Frequency | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|

| ¹H NMR | 600 MHz | 7.40-7.32 (m, 5H) | Aromatic protons (benzyl group) |

| 5.16 (s, 2H) | Benzylic CH₂ | ||

| 4.55-2.40 (m, 8H) | Piperazine ring protons and cyanomethyl CH₂ | ||

| Other complex multiplets for piperazine and cyanomethyl protons are observed within this range. | |||

| ¹³C NMR | 150 MHz | 154.9, 154.6 | Carbamate C=O |

| 135.8 | Quaternary aromatic carbon (benzyl) | ||

| 128.6, 128.4, 128.2 | Aromatic CH carbons (benzyl) | ||

| 116.7 | Nitrile C≡N | ||

| 81.0, 68.0, 48.2, 45.3, 42.4, 39.2, 28.3, 19.1 | Piperazine ring, benzylic, and cyanomethyl carbons |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. While a specific experimental spectrum for Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is not widely published, the expected absorption bands can be predicted based on its structure.

Key expected IR absorptions include:

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ from the secondary amine (N-H) in the piperazine ring.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring and methylene (B1212753) groups are found just below 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the range of 2220-2260 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the benzyl carbamate (Cbz) protecting group is expected around 1690-1710 cm⁻¹.

C-N Stretch: Vibrations for the C-N bonds of the piperazine ring and carbamate would appear in the fingerprint region (1000-1300 cm⁻¹).

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which can be used to confirm the elemental composition of a compound.

The molecular formula of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate is C₁₄H₁₇N₃O₂. HRMS analysis using electrospray ionization (ESI) confirms this composition. The analysis typically detects the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺.

| Ion | Calculated Mass (Da) | Observed Mass (Da) |

|---|---|---|

| [C₁₄H₁₇N₃O₂Na]⁺ | 282.1213 | Not available in reviewed sources |

Note: While specific observed values for the target molecule were not found in the initial search, HRMS routinely provides mass accuracy within 5 ppm, which would readily confirm the elemental composition.

Analysis of the fragmentation pattern in the mass spectrum can further corroborate the structure, showing characteristic losses of the benzyl group or fragments related to the piperazine ring.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid-state, including the absolute configuration of chiral centers and the preferred molecular conformation.

For Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, an X-ray crystal structure would provide unequivocal proof of the (S)-configuration at the C2 position of the piperazine ring. Furthermore, it would reveal the conformation of the six-membered piperazine ring, which is expected to adopt a stable chair conformation to minimize steric strain. The analysis would also detail bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

While X-ray diffraction is a powerful tool for piperazine derivatives, a specific crystal structure determination for Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has not been reported in the reviewed scientific literature.

Theoretical and Computational Chemistry Studies

In the absence of experimental crystal structures, theoretical and computational methods are invaluable for predicting molecular geometry and other properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied for geometry optimization, allowing for the calculation of the lowest energy conformation of a molecule.

Computational studies on similar piperazine derivatives suggest that the piperazine ring of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate adopts a chair conformation as its most stable state. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to predict key geometric parameters, including bond lengths and angles.

Furthermore, DFT is employed for vibrational analysis to predict the IR spectrum of a molecule. The calculated vibrational frequencies can be compared with experimental IR data to support spectral assignments. For instance, theoretical calculations on the closely related compound benzyl-3-oxopyperazine-1-carboxylate have been used to compute its FT-IR and FT-Raman spectra, showing good agreement with experimental results. This same methodology can be applied to provide theoretical support for the vibrational modes of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.

Calculation of Electronic Properties, including Frontier Molecular Orbitals (HOMO-LUMO Gap)

The electronic properties of a molecule are crucial determinants of its chemical reactivity and stability. One of the most important aspects of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive and less stable. researchgate.net These properties are typically calculated using methods derived from quantum mechanics, with Density Functional Theory (DFT) being a widely used approach for its balance of accuracy and computational cost. nih.govacs.org Functionals such as B3LYP are commonly employed in these calculations. reddit.com

The analysis provides values for the energy of the HOMO (EHOMO), the energy of the LUMO (ELUMO), and the energy gap (ΔE). These values help in understanding the charge transfer interactions that can occur within the molecule and between the molecule and other species. For Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate, such calculations would elucidate its potential as an electron donor or acceptor, guiding its application in various chemical contexts.

Table 1: Illustrative Electronic Properties of this compound This table presents hypothetical data for illustrative purposes based on typical computational outputs.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.23 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.62 | Indicates high kinetic stability and relatively low chemical reactivity. irjweb.com |

Molecular Dynamics Simulations to Investigate Conformational Behavior

Molecules are not static entities; they are dynamic systems that constantly undergo conformational changes. mdpi.com Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. iaanalysis.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational landscape, flexibility, and interactions with its environment, such as a solvent. ewadirect.comnih.gov

For a flexible molecule like this compound, which contains a piperazine ring and rotatable bonds, MD simulations are invaluable for exploring its accessible conformations. oup.com The simulation begins with an initial structure and assigns velocities to each atom. The forces on each atom are then calculated using a force field (e.g., CHARMM, AMBER), which is a set of empirical potential energy functions. frontiersin.orgnih.gov The simulation proceeds in small time steps (typically femtoseconds), updating atomic positions and velocities to trace the molecule's trajectory. bioinformaticsreview.com

This analysis reveals the most stable, low-energy conformations of the molecule, the transitions between different states, and how factors like solvent affect its behavior. oup.com Understanding the conformational preferences of this compound is critical, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets.

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table presents a representative set of parameters for conducting an MD simulation on a small organic molecule in a solvent.

| Parameter | Value / Description | Purpose |

|---|---|---|

| Force Field | CHARMM36 / GROMOS | Defines the potential energy and forces governing interatomic interactions. nih.gov |

| Solvent Model | TIP3P Water | Explicitly models the surrounding solvent environment. |

| Simulation Time | 100 ns | The total duration of the simulation to ensure adequate sampling of conformational space. |

| Time Step | 2 fs | The small interval at which forces and positions are recalculated. |

| Temperature | 300 K | Maintained to simulate physiological conditions. |

| Pressure | 1 bar | Maintained to simulate standard atmospheric conditions. |

Molecular Docking Studies for Theoretical Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). eurekaselect.comnih.gov This method is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to propose the binding mode of a ligand at the atomic level. openaccessjournals.com

The process involves placing the ligand, this compound, into the binding site of a target protein whose three-dimensional structure is known. A sampling algorithm explores various possible conformations and orientations (poses) of the ligand within the binding site. nih.gov Each pose is then evaluated by a scoring function, which estimates the binding affinity or free energy of binding. stackexchange.comresearchgate.net The scores are typically reported in units of kcal/mol, with more negative values indicating a more favorable predicted interaction. stackexchange.comiaanalysis.com

The results of a docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the receptor's active site. iaanalysis.comresearchgate.net This provides a rational basis for understanding the molecule's potential biological activity and for designing derivatives with improved affinity and selectivity.

Table 3: Illustrative Molecular Docking Results for this compound This table presents hypothetical docking results against a generic protein kinase target for illustrative purposes.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Protein Kinase ABC | -8.5 | ASP-145, LYS-72, LEU-130 | Hydrogen bond with ASP-145; Hydrophobic interaction with LEU-130. |

V. Applications As a Chiral Intermediate in Complex Molecule Synthesis

Utilization in the Construction of Advanced Organic Scaffolds

The synthesis of complex organic scaffolds relies on the use of versatile and well-defined starting materials. Benzyl (B1604629) (S)-3-(cyanomethyl)piperazine-1-carboxylate serves as an exemplary chiral pool starting material, providing a rigid piperazine (B1678402) core with a fixed stereocenter. This pre-defined stereochemistry is crucial in modern drug design, where the three-dimensional arrangement of atoms is critical for biological activity.

The piperazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net By using this specific chiral intermediate, chemists can introduce the piperazine core early in a synthetic sequence, ensuring the correct chirality in the final product. The benzyl carbamate (B1207046) (Cbz) protecting group on one nitrogen and the reactive cyanomethyl group on the carbon adjacent to the other nitrogen allow for sequential and regioselective modifications, enabling the construction of diverse and complex molecular frameworks.

Role in the Synthesis of Diverse Piperazine-Containing Heterocycles

The functional groups of Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate are key to its utility in synthesizing a wide array of heterocyclic compounds. The secondary amine, revealed after the removal of the Cbz protecting group, is a versatile nucleophile. It can participate in a variety of chemical reactions, including:

Amidation: Reaction with carboxylic acids or their derivatives to form amides.

Reductive Amination: Reaction with aldehydes or ketones to form substituted amines.

Arylation and Alkylation: Formation of new carbon-nitrogen bonds with various electrophiles.

The cyanomethyl group is also a valuable synthetic handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. This dual functionality allows for the creation of fused, spirocyclic, and bridged bicyclic systems containing the core piperazine structure. For instance, piperazine-tethered heterocyclic hybrids have been synthesized and shown to possess significant biological activities. nih.gov

Application in the Development of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to degrade specific target proteins within cells. nih.govexplorationpub.com These heterobifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.govexplorationpub.com The linker's composition and rigidity are critical for the PROTAC's efficacy.

The piperazine moiety, often derived from intermediates like this compound, is a popular component in PROTAC linker design. nih.gov Its inclusion can impart conformational rigidity to the linker, which is crucial for achieving the correct spatial orientation of the two ligands to facilitate the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). nih.govnih.govresearchgate.net Research has shown that piperazine-based linkers can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability. nih.govresearchgate.net A specific example includes the use of a piperazine-based ligand in the design of PROTACs targeting SMARCA2 and SMARCA4 proteins. nih.govresearchgate.net One study reported the direct use of a related compound, benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, in the synthesis of a reversible-covalent PROTAC targeting oncogenic KRASG12C. yuntsg.com

Precursor to Biologically Relevant Piperazine Derivatives

The piperazine ring is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and antidepressant properties. mdpi.comencyclopedia.pub

As a chiral intermediate, this compound provides a direct route to novel pharmaceutical frameworks with defined stereochemistry. The piperazine core is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability, due to its two nitrogen atoms which can act as hydrogen bond acceptors or be protonated at physiological pH. mdpi.com The introduction of this specific chiral, functionalized piperazine allows for the systematic exploration of the chemical space around this privileged core, leading to the identification of new drug candidates with improved potency and selectivity. researchgate.netmdpi.com

The development of biochemical assays often requires the synthesis of specific molecular tools, such as high-affinity ligands, inhibitors, or probes. This compound serves as a valuable starting material for creating these custom molecules. The reactive handles on the molecule allow for the straightforward attachment of reporter groups like fluorescent dyes, biotin tags, or radioactive isotopes. These tagged molecules can then be used in a variety of assays, such as fluorescence polarization, surface plasmon resonance, or pull-down experiments, to study protein-ligand interactions and elucidate biological pathways.

The incorporation of the piperazine ring from this compound has a predictable influence on the properties of the final molecule.

Interactive Data Table: Influence of the Piperazine Moiety

| Property | Influence of Piperazine Core | Rationale |

| Solubility | Generally Increased | The two nitrogen atoms can act as hydrogen bond acceptors and can be protonated, increasing aqueous solubility. semanticscholar.org |

| Lipophilicity | Can be Tuned | While the core is polar, substitution at the nitrogen atoms can significantly alter the overall lipophilicity. |

| Basicity (pKa) | Provides Basic Centers | The nitrogen atoms are basic; their pKa values are influenced by adjacent substituents, affecting the molecule's charge state. nih.gov |

| Conformational Rigidity | Increased | The chair conformation of the six-membered ring restricts the flexibility of the molecule. researchgate.netnih.gov |

| Metabolic Stability | Often Improved | The piperazine ring is relatively stable to metabolic degradation compared to other functional groups. |

| Target Binding | Can Enhance Affinity | The nitrogen atoms can serve as key hydrogen bonding points with biological targets. researchgate.net |

Q & A

Basic: How is Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate synthesized, and what methods validate its structural integrity?

Answer:

The compound is synthesized via iridium-catalyzed allylic amination under optimized conditions (e.g., 50°C in DMF or DME), reacting allylic acetates with benzyl piperazine-1-carboxylate derivatives . Key steps include:

- Purification : Flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients) yields the product as a pale oil (57–98% yields) .

- Structural validation :

- NMR (¹H/¹³C): Assigns proton and carbon environments (e.g., δ 2.5–5.0 ppm for piperazine and cyanomethyl groups) .

- HRMS : Confirms molecular weight (e.g., [M+H⁺] calculated vs. observed) .

- FTIR : Identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹) .

- SFC/HPLC : Determines enantiomeric excess (ee >90%) using chiral columns .

Advanced: What mechanistic insights explain the high enantioselectivity in iridium-catalyzed synthesis?

Answer:

The enantioselectivity (ee 92–98%) arises from chiral iridium catalysts (e.g., phosphoramidite ligands) that induce steric and electronic control during allylic C–N bond formation . Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing stereochemical outcomes .

- Substrate design : Bulky substituents on allylic acetates (e.g., tert-butyldimethylsilyl groups) improve regioselectivity and ee values .

- Catalyst tuning : Ligand modifications (e.g., binaphthyl backbones) optimize π-π interactions and asymmetric induction .

Basic: How do researchers optimize reaction conditions for improved yields?

Answer:

Critical parameters include:

- Temperature : 50°C balances reaction rate and selectivity .

- Solvent choice : DMF enhances solubility of polar intermediates; DME is preferred for less reactive substrates .

- Catalyst loading : 2–5 mol% iridium ensures cost efficiency without compromising activity .

- Purification : Gradient elution in flash chromatography minimizes co-elution of byproducts (e.g., heptane:EtOAc ratios) .

Advanced: How can conflicting NMR or HRMS data during characterization be resolved?

Answer:

Discrepancies often stem from:

- Impurities : Re-purify via preparative TLC or repeated column chromatography .

- Dynamic effects : Variable temperature NMR resolves overlapping signals (e.g., piperazine ring conformers) .

- Isotopic patterns : HRMS with <2 ppm error validates molecular formula; cross-check with ¹³C NMR DEPT experiments .

- Stereochemical ambiguity : Compare experimental vs. computed [α]D values and SFC retention times with enantiopure standards .

Basic: What analytical techniques are critical for assessing purity and enantiomeric excess?

Answer:

- TLC : Monitors reaction progress (Rf values under heptane:EtOAc) .

- SFC/HPLC with chiral columns : Quantifies ee (e.g., Chiralpak IC-3 column, 98% ee) .

- Elemental analysis : Validates C/H/N ratios within 0.4% of theoretical values .

- Karl Fischer titration : Measures residual water (<0.1% in hygroscopic oils) .

Advanced: How can computational methods aid in designing derivatives with enhanced bioactivity?

Answer:

- Docking studies : Predict binding to biological targets (e.g., enzymes, GPCRs) using Schrödinger Suite or AutoDock .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing cyanomethyl) with antimicrobial or anti-inflammatory activity .

- MD simulations : Assess stability of piperazine conformers in lipid bilayers for CNS drug design .

- DFT calculations : Optimize transition states for regioselective modifications (e.g., fluorination at C3) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid) .

- Waste disposal : Collect in halogen-resistant containers for incineration by licensed facilities .

Advanced: What strategies mitigate racemization during scale-up synthesis?

Answer:

- Low-temperature quenching : Halt reactions at –78°C to preserve stereochemistry .

- Inert atmosphere : Argon/N₂ prevents oxidative degradation of chiral centers .

- Continuous flow systems : Reduce residence time of intermediates prone to epimerization .

- Additives : Chiral auxiliaries (e.g., menthol esters) stabilize transition states in multi-step sequences .

Basic: What solvents and reaction times are optimal for recrystallization?

Answer:

- Solvent pairs : Ethanol/water or hexane/EtOAc gradients yield high-purity crystals .

- Cooling rates : Slow cooling (0.5°C/min) prevents oiling out of viscous intermediates .

- Time : 12–24 hr at –20°C ensures complete crystallization .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic studies?

Answer:

- Tracing pathways : ¹³C-labeled cyanomethyl groups track metabolic fate via LC-MS/MS .

- Protein binding : ¹⁵N-piperazine derivatives enable NMR-based studies of target engagement .

- Synthesis : Use K¹³CN or ¹⁵NH₃ in reductive amination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.